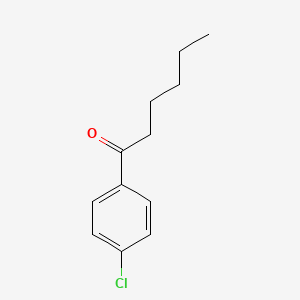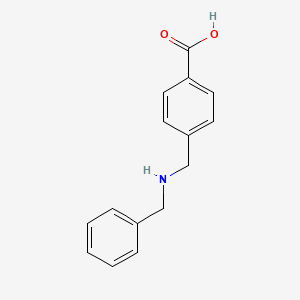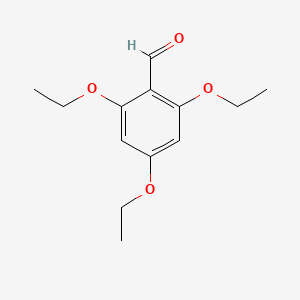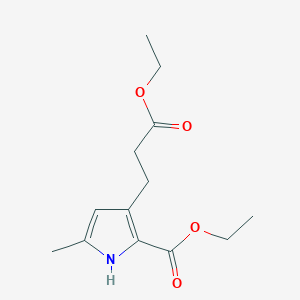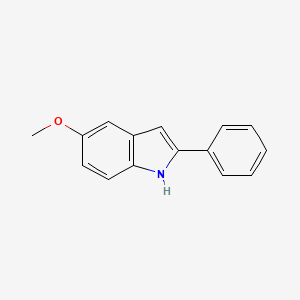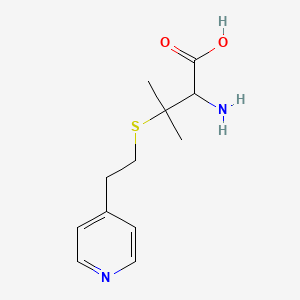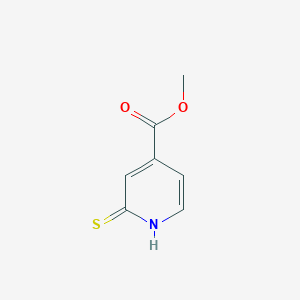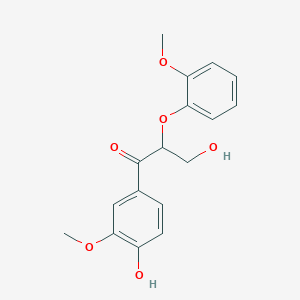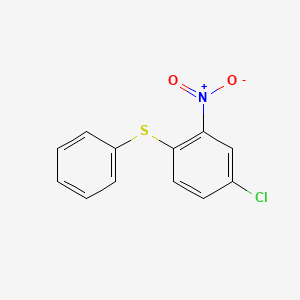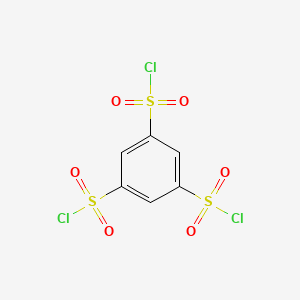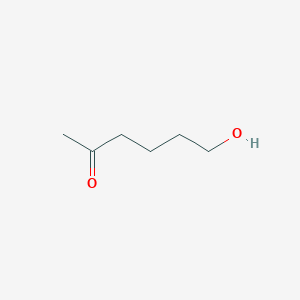
2,2',3,5,6,6'-六氯联苯
描述
2,2’,3,5,6,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl structure where six hydrogen atoms are replaced by chlorine atoms at the 2, 2’, 3, 5, 6, and 6’ positions. This compound is part of a larger group of PCBs known for their environmental persistence and potential health impacts .
科学研究应用
2,2’,3,5,6,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. Some of its applications in scientific research include:
Environmental Chemistry: Studying its persistence, bioaccumulation, and degradation in various ecosystems.
Toxicology: Investigating its toxic effects on human health and wildlife, including its role as an endocrine disruptor.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Bioremediation: Exploring microbial and plant-based methods for its degradation and removal from contaminated sites
作用机制
Target of Action
2,2’,3,5,6,6’-Hexachlorobiphenyl, also known as PCB 136, primarily targets nuclear receptors in the body . It has been found to exert differential effects on estrogen receptor (ER) activation; (+)-PCB 136 was estrogenic, while (−)-PCB 136 was antiestrogenic . It also induces the constitutive androgen receptor (CAR)-dependent gene expression . Furthermore, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Mode of Action
PCB 136 interacts with its targets in a stereospecific manner . The atropisomers of PCB 136 exhibit stereoselective effects on activation of nuclear receptors . For instance, (+)-PCB 136 was found to be estrogenic, while (−)-PCB 136 was antiestrogenic . This suggests that the compound’s interaction with its targets and the resulting changes are dependent on its stereochemical configuration.
Biochemical Pathways
It is known that pcb 136 can regulate endocrine signaling and/or expression of xenobiotic and steroid hormone catabolism . It also has been found to catalyze the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine .
Pharmacokinetics
The metabolic activation of PCB 136 is catalyzed by Cytochrome P450 enzymes (CYPs), specifically CYP2B6 . Electrophilic additions at the C α and C β positions generate different active intermediates . The metabolic activation process of PCB 136 is thought to be important for its bioavailability.
Result of Action
The molecular and cellular effects of PCB 136’s action are complex and can vary depending on its stereochemical configuration. For instance, PCB 136 atropisomers were found to exert differential effects on ER activation . Additionally, PCB 136 has been associated with neurodevelopmental disorders, as several neurotoxic congeners display axial chirality and atropselectively affect cellular targets implicated in PCB neurotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PCB 136. For example, the extent of the enrichment of (+)-PCB 136 in tissues and feces decreased with increasing dose, suggesting a saturation of the disposition process responsible for the enantiomeric enrichment . This indicates that levels of PCB exposure are an important determinant of the enantiomeric enrichment of PCBs in mice and, most likely, other species .
生化分析
Biochemical Properties
2,2’,3,5,6,6’-Hexachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, specifically CYP2B6, which are involved in its metabolic activation . The compound undergoes electrophilic addition reactions at specific positions, generating active intermediates that can further interact with other biomolecules . These interactions can lead to the formation of hydroxylated metabolites, which have been associated with various toxic effects .
Cellular Effects
2,2’,3,5,6,6’-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with nuclear receptors such as the estrogen receptor (ER) and pregnane X receptor (PXR) . The compound exhibits stereoselective effects, with different isomers showing varying degrees of activity. For instance, (+)-2,2’,3,5,6,6’-Hexachlorobiphenyl is estrogenic, while (−)-2,2’,3,5,6,6’-Hexachlorobiphenyl is antiestrogenic . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, leading to potential endocrine-disrupting effects .
Molecular Mechanism
The molecular mechanism of 2,2’,3,5,6,6’-Hexachlorobiphenyl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, particularly CYP2B6, facilitating its metabolic activation . This process involves electrophilic additions at specific positions, generating active intermediates that can further interact with other biomolecules . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5,6,6’-Hexachlorobiphenyl can change over time. The compound exhibits stereoselective biotransformation, with different isomers showing varying degrees of activity . Studies have shown that the compound can induce the expression of nuclear receptors such as ER and PXR in a time-dependent manner . Additionally, the stability and degradation of the compound can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,2’,3,5,6,6’-Hexachlorobiphenyl vary with different dosages in animal models. Studies have shown that the compound can undergo enantiomeric enrichment in mice, with different isomers showing varying degrees of activity . Higher doses of the compound can lead to toxic or adverse effects, including changes in enzyme activity and gene expression . These effects can be dose-dependent, with higher doses leading to more pronounced toxic effects .
Metabolic Pathways
2,2’,3,5,6,6’-Hexachlorobiphenyl is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes metabolic activation, generating hydroxylated metabolites that can further interact with other biomolecules . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s toxic effects .
Transport and Distribution
The transport and distribution of 2,2’,3,5,6,6’-Hexachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to various tissues, where it can accumulate and exert its effects . These interactions can influence the compound’s localization and accumulation, contributing to its toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,5,6,6’-Hexachlorobiphenyl involves its distribution to specific compartments or organelles within cells . The compound can interact with targeting signals or undergo post-translational modifications that direct it to specific subcellular locations . These interactions can affect the compound’s activity and function, contributing to its toxic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,5,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of PCBs, including 2,2’,3,5,6,6’-Hexachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The process involves the use of large-scale reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The reaction is monitored to ensure the correct degree of chlorination and to minimize the formation of unwanted by-products .
化学反应分析
Types of Reactions
2,2’,3,5,6,6’-Hexachlorobiphenyl can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of chlorine atoms, often leading to the formation of less chlorinated biphenyls.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Common reagents include zinc dust (Zn) and hydrochloric acid (HCl) or sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated biphenyls.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
相似化合物的比较
2,2’,3,5,6,6’-Hexachlorobiphenyl is one of many PCB congeners, each with different degrees and patterns of chlorination. Similar compounds include:
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Differing in the position of chlorine atoms, leading to different physical and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another congener with a different substitution pattern, affecting its environmental behavior and toxicity.
2,2’,3,3’,6,6’-Hexachlorobiphenyl: Similar in structure but with different chlorine positions, influencing its biological activity
Each of these compounds has unique properties that influence their environmental persistence, bioaccumulation, and toxicological effects, making them distinct in their behavior and impact .
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-2-1-3-6(14)9(5)10-11(17)7(15)4-8(16)12(10)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLODVDBWNVQLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867526 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68194-09-2 | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5,6,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5,6,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF211H46FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


